molecular formula C9H14N4O B15180730 4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- CAS No. 153004-47-8

4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)-

Cat. No.: B15180730
CAS No.: 153004-47-8
M. Wt: 194.23 g/mol
InChI Key: JEURZSJNEJLJSR-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- is a heterocyclic organic compound that features a pyrimidinone core with a 4-methyl-1-piperazinyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(1H)-Pyrimidinone, 5-(4-methyl-1-piperazinyl)- is unique due to its specific structural features and the presence of both pyrimidinone and piperazinyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

153004-47-8

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c1-12-2-4-13(5-3-12)8-6-10-7-11-9(8)14/h6-7H,2-5H2,1H3,(H,10,11,14)

InChI Key

JEURZSJNEJLJSR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CN=CNC2=O

Origin of Product

United States

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